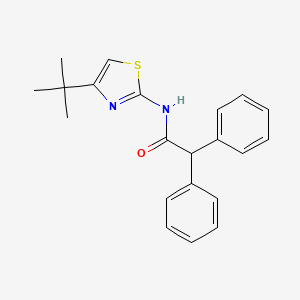
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide” belong to a class of organic compounds known as thiazoles, which are heterocycles with a five-membered C3NS ring . The thiazole ring is a part of many important biomolecules, such as thiamine (vitamin B1) and penicillins .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with a thioamide . The exact synthesis process can vary depending on the specific substituents on the thiazole ring .Molecular Structure Analysis
Thiazoles are aromatic. The thiazole ring, like benzene, has a cloud of pi electrons above and below the plane of the ring. These electrons are delocalized, meaning they are not associated with any single atom or pair of atoms in the molecule, which contributes to the overall stability of the structure .Chemical Reactions Analysis
Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, react with electrophiles at the carbon between the sulfur and nitrogen atoms, and undergo nucleophilic substitution at the same position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide” would depend on its specific structure. Factors that could be considered include its polarity, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Organic Optoelectronics
The thieno[3,4-b]thiophene (TbT) unit, which contains a carboxyl group, has gained prominence in organic optoelectronics. Researchers have utilized TbTs as building blocks for donor and acceptor materials in organic solar cells (OSCs). These materials contribute to state-of-the-art power conversion efficiencies (PCEs) in OSCs . The proaromatic thiophene moiety in TbT stabilizes quinoidal resonance, narrows energy gaps, and modulates electronic structures, making it an attractive choice for optoelectronic applications.
Materials Chemistry
The synthesis of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate via Pd-catalytic methods provides a versatile chemical building block. Researchers can use this compound for modular assembly, enabling the creation of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives. These derivatives find applications in materials chemistry, including polymer design and functional material development .
Proteomics Research
Although not directly related to the compound itself, the thiazole ring is a common motif in bioactive molecules. Researchers studying protein-ligand interactions or enzyme inhibition might find this compound useful as a reference or control in proteomics experiments .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-21(2,3)17-14-25-20(22-17)23-19(24)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,18H,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLOQHGMGYSPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Tert-butyl-thiazol-2-YL)-2,2-diphenyl-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)
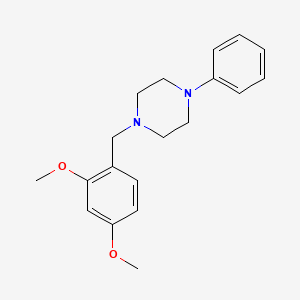
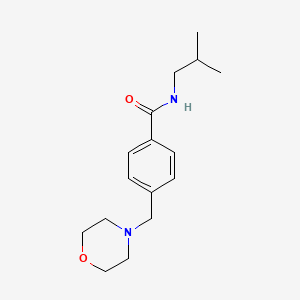

![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)

![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)
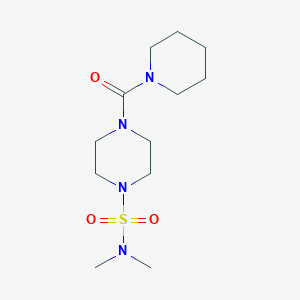
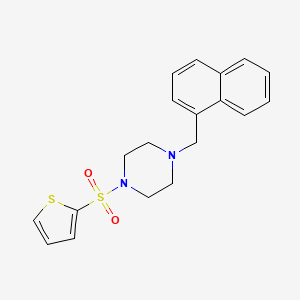

![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)

![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)